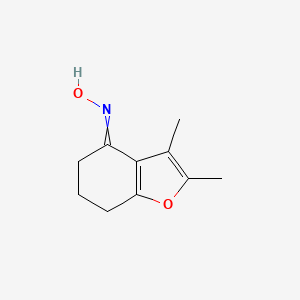
4,4,6-Trimethyl-2-octyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-octyl-1,3-dioxane: is a chemical compound with the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol . It is a colorless liquid with a density of 0.854±0.06 g/cm³ and a boiling point of 267.4±8.0 °C . This compound is part of the dioxane family, which are cyclic ethers known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-2-octyl-1,3-dioxane typically involves the reaction of 2-octanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites , can enhance the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,6-Trimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the dioxane into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-2-octyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism by which 4,4,6-Trimethyl-2-octyl-1,3-dioxane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond acceptor due to the presence of oxygen atoms in the dioxane ring. This property allows it to participate in hydrogen bonding with other molecules, influencing their reactivity and stability. Additionally, the compound’s cyclic structure provides rigidity, which can affect the conformational dynamics of molecules it interacts with.
Comparación Con Compuestos Similares
4,4,6-Trimethyl-1,3-dioxane: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,4,6-Trimethyl-1,3-dioxane: Another structural isomer with different substitution patterns on the dioxane ring.
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: Contains a phenyl group instead of an octyl group, altering its chemical properties and applications.
Uniqueness: 4,4,6-Trimethyl-2-octyl-1,3-dioxane is unique due to the presence of the octyl group, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of fragrances and flavors.
Propiedades
Número CAS |
5452-12-0 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-14-16-13(2)12-15(3,4)17-14/h13-14H,5-12H2,1-4H3 |
Clave InChI |
GYOVKTWOJRRTOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1OC(CC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


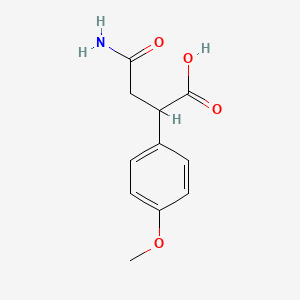
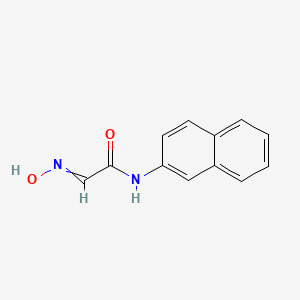
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

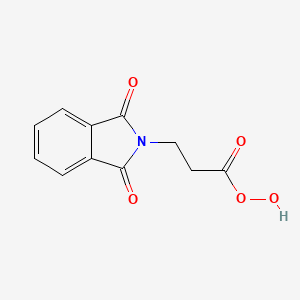

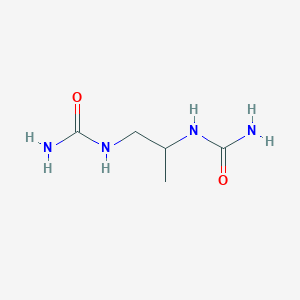
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
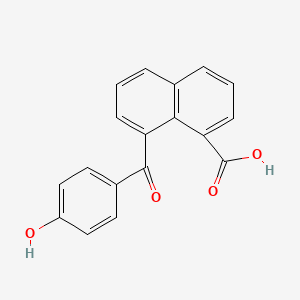
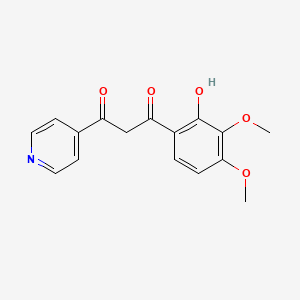
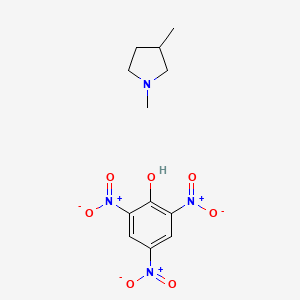
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)

